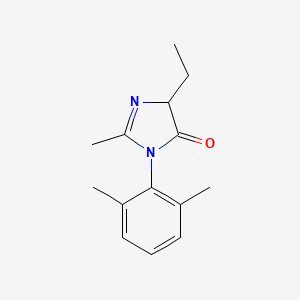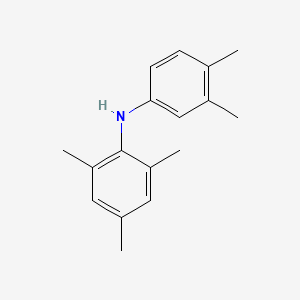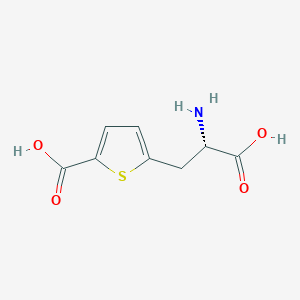
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiophene ring substituted with an amino acid side chain, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and a suitable amino acid derivative.
Coupling Reaction: The amino acid derivative is coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino acid side chain allows it to interact with enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the amino acid side chain, making it less versatile in biological applications.
5-(2-Aminoethyl)thiophene-2-carboxylic acid: Similar structure but lacks the carboxylic acid group on the side chain.
2-Amino-3-(thiophen-2-yl)propanoic acid: Different substitution pattern on the thiophene ring.
Uniqueness
(S)-5-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and an amino acid side chain, providing a versatile scaffold for various chemical and biological applications. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
5-[(2S)-2-amino-2-carboxyethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2,5H,3,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
Clé InChI |
JDKDRHPSPNVKHX-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(SC(=C1)C(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(SC(=C1)C(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


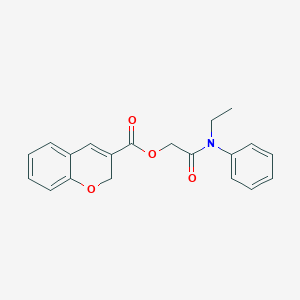

![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
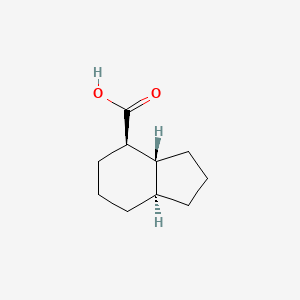
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
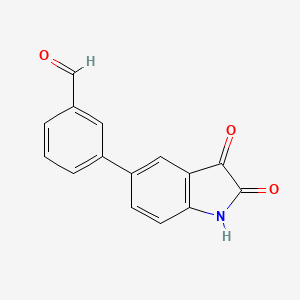
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
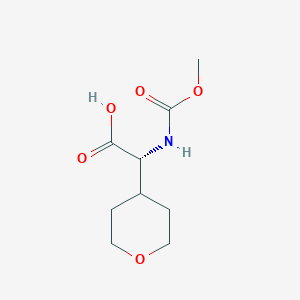
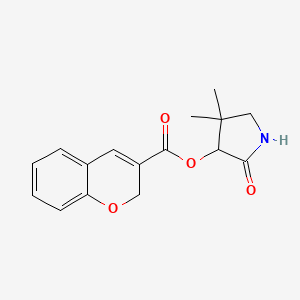
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
